molecular formula C12H22N2O4 B11819265 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

Cat. No.: B11819265
M. Wt: 258.31 g/mol
InChI Key: ZYUVOTAQQUOEDT-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis due to its reactivity and stability.

Preparation Methods

The synthesis of 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 3-ethyl azetidine-1,3-dicarboxylate with aminomethyl reagents under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form covalent bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The azetidine ring structure provides stability and specificity in these interactions .

Comparison with Similar Compounds

1-tert-Butyl 3-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and ring structure, which provide distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C12H22N2O4/c1-5-17-9(15)12(6-13)7-14(8-12)10(16)18-11(2,3)4/h5-8,13H2,1-4H3

InChI Key

ZYUVOTAQQUOEDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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